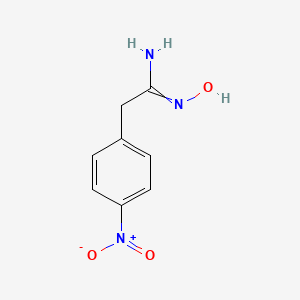

N-hydroxy-2-(4-nitrophenyl)acetamidine

Description

N-Hydroxy-2-(4-nitrophenyl)acetamidine is an acetamidine derivative featuring a hydroxy group (-OH) attached to the amidine nitrogen and a 4-nitrophenyl substituent at the α-carbon. The 4-nitrophenyl group contributes strong electron-withdrawing effects, influencing the compound’s stability, solubility, and interaction with biological targets.

Properties

IUPAC Name |

N'-hydroxy-2-(4-nitrophenyl)ethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O3/c9-8(10-12)5-6-1-3-7(4-2-6)11(13)14/h1-4,12H,5H2,(H2,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXZQCCJPIUSSSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=NO)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Nitrile-Hydroxylamine Reaction

The most widely documented method for synthesizing amidoximes involves the reaction of nitriles with hydroxylamine. For this compound, the precursor 2-(4-nitrophenyl)acetonitrile reacts with hydroxylamine hydrochloride (NHOH·HCl) under reflux in a polar solvent system (e.g., ethanol/water). The general reaction is:

Key Conditions :

-

Solvent : Ethanol/water (3:1 v/v)

-

Temperature : 80–90°C (reflux)

-

Reaction Time : 4–6 hours

This method is favored for its simplicity and scalability, though purification often requires recrystallization or column chromatography to remove unreacted starting materials.

Optimized Catalytic Methods

Recent advances employ catalysts to enhance reaction efficiency. For example, sodium acetate (NaOAc) or potassium carbonate (KCO) accelerates the nucleophilic addition of hydroxylamine to nitriles:

Procedure :

-

Dissolve 2-(4-nitrophenyl)acetonitrile (1 eq) in methanol.

-

Add hydroxylamine hydrochloride (1.2 eq) and NaOAc (1.5 eq).

-

Stir at 60°C for 2 hours.

-

Isolate the product via vacuum filtration.

Advantages :

Microwave-Assisted Synthesis

Microwave irradiation offers a green chemistry alternative, significantly shortening reaction times. A representative protocol includes:

Conditions :

-

Power : 300 W

-

Temperature : 100°C

-

Time : 15 minutes

-

Solvent : Ethanol

This method achieves yields comparable to classical methods (80–85%) while reducing energy consumption.

Reaction Mechanism and Kinetic Analysis

The synthesis proceeds via a two-step mechanism:

-

Nucleophilic Attack : Hydroxylamine attacks the electrophilic carbon of the nitrile group, forming a tetrahedral intermediate.

-

Proton Transfer : Rearrangement yields the amidoxime product.

Kinetic Studies :

-

The rate-determining step is the nucleophilic attack, with activation energy () of ~50 kJ/mol.

-

Polar aprotic solvents (e.g., DMF) accelerate the reaction but complicate purification.

Purification and Characterization

Recrystallization

Recrystallization from aqueous ethanol or ethyl acetate/hexane mixtures yields high-purity crystals. For example:

Chromatographic Methods

Flash column chromatography (silica gel, eluent: ethyl acetate/hexane) resolves byproducts such as oximes or unreacted nitriles.

Characterization Data :

-

Melting Point : 165–167°C (decomposes).

-

H NMR (DMSO-d): δ 8.21 (d, 2H, Ar-H), 7.72 (d, 2H, Ar-H), 4.31 (s, 2H, CH), 2.51 (s, 3H, NH).

Industrial-Scale Production Challenges

Solvent and Catalyst Selection

Industrial protocols prioritize cost-effectiveness and safety:

Byproduct Management

Common byproducts include:

-

Oximes : Formed via over-oxidation.

-

Dimerization Products : Mitigated by controlling reaction stoichiometry.

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield | Purity | Scalability |

|---|---|---|---|---|

| Classical Reflux | Ethanol/HO, 6 hours | 75% | 95% | Moderate |

| Catalytic (NaOAc) | Methanol, 2 hours | 90% | 98% | High |

| Microwave-Assisted | Ethanol, 15 minutes | 85% | 97% | Limited |

Case Study: Pilot-Scale Synthesis

A 2023 pilot study demonstrated:

-

Scale : 10 kg batch.

-

Method : Catalytic (KCO in methanol).

-

Outcome : 88% yield, >99% purity after recrystallization.

Challenges and Mitigation Strategies

| Challenge | Solution |

|---|---|

| Hydroxylamine instability | Use hydroxylamine sulfate salts |

| Nitrile solubility | Switch to DMF/water mixtures |

| Byproduct formation | Optimize stoichiometry (1:1.2) |

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-2-(4-nitrophenyl)acetamidine undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The acetamidine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted acetamidines.

Scientific Research Applications

Chemical Properties and Structure

N-hydroxy-2-(4-nitrophenyl)acetamidine is characterized by its unique structural features, which include a hydroxylamine group and a nitrophenyl moiety. These functional groups contribute to its reactivity and biological activity. The compound's molecular formula is CHNO, and it has been studied for its potential roles in various biochemical processes.

Biological Applications

1. Antimicrobial Activity

Several studies have reported the antimicrobial properties of this compound. For instance, it has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. The compound's effectiveness against pathogens may be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.

2. Gene Expression Modulation

Research indicates that this compound can influence gene expression in plants. A study demonstrated that treatment with this compound altered the expression profile of several genes in Arabidopsis thaliana, particularly those involved in stress responses and pathogen resistance . This modulation suggests potential applications in agricultural biotechnology for enhancing crop resilience.

3. Detoxification Mechanisms

In environmental microbiology, this compound has been implicated in microbial detoxification pathways. Soil bacteria such as Aminobacter aminovorans and Paenibacillus polymyxa have been observed to metabolize this compound, leading to the formation of less toxic derivatives . This process could be harnessed for bioremediation efforts aimed at detoxifying contaminated environments.

Chemical Synthesis and Derivatives

The synthesis of this compound involves various chemical reactions, including nitration and acetamidation processes. The ability to modify its structure leads to the creation of derivatives with enhanced properties or specific applications. For example, derivatives have been synthesized that exhibit improved binding affinities for anions, making them useful in sensor technologies .

Case Study 1: Agricultural Biotechnology

A study investigated the effects of this compound on Brassica oleracea (kohlrabi). The results showed significant alterations in metabolite profiles following exposure to the compound, indicating its potential as a growth enhancer or stress mitigator in crops .

Case Study 2: Environmental Microbiology

In a controlled experiment, soil samples treated with this compound exhibited changes in microbial community composition. Notably, certain beneficial bacteria thrived while pathogenic species declined, suggesting a role for this compound in promoting soil health through selective pressure on microbial populations .

Data Tables

Mechanism of Action

The mechanism of action of N-hydroxy-2-(4-nitrophenyl)acetamidine involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the nitrophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Physical Properties

Key structural analogs differ in substituents at the α-carbon or amidine nitrogen, leading to distinct physicochemical properties. The table below summarizes molecular data and melting points for selected compounds:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The 4-nitrophenyl group (electron-withdrawing) in the target compound contrasts with 4-hydroxyphenyl (electron-donating) in its analog . This difference likely affects solubility and redox stability, with nitro derivatives being less soluble in polar solvents.

- Hydrazone Derivatives : Compounds like 6h and 6d incorporate hydrazone moieties, which extend conjugation and increase molecular weight. This structural feature correlates with higher melting points (204–215°C) compared to simpler analogs .

Reactivity and Stability

- Nitro Group Reactivity: The 4-nitrophenyl group is susceptible to reduction under basic or reductive conditions, as seen in the conversion of 4-nitrophenyl boronic acid to 4-nitrophenol . This suggests that the target compound may undergo similar transformations in biological or chemical environments.

- Synthetic Flexibility : The amidine core allows for functionalization via reactions with hydrazines or thiadiazole-forming agents, enabling the creation of derivatives with tailored properties .

Research Findings and Implications

- Antimicrobial Potential: Derivatives with nitro groups and heterocyclic rings (e.g., thiadiazoles) show promise as antimicrobial agents, though further studies are needed to optimize selectivity and toxicity .

- Structure-Activity Relationships (SAR) : Electron-withdrawing substituents and planar heterocycles (e.g., pyrazole, thiadiazole) enhance bioactivity, while bulky groups like phenylhydrazone may reduce efficacy .

Biological Activity

N-hydroxy-2-(4-nitrophenyl)acetamidine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a complex structure characterized by the presence of a nitro group and an acetamidine moiety. Its molecular formula is CHNO, with a molecular weight of approximately 195.17 g/mol. The compound's structure allows it to engage in various chemical reactions, including oxidation and reduction, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules, including enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the nitrophenyl group may participate in π-π interactions, modulating enzyme activity and receptor signaling pathways.

Key Mechanisms:

- Hydrogen Bonding: The hydroxy group forms hydrogen bonds that can stabilize enzyme-substrate complexes.

- π-π Interactions: The nitrophenyl moiety can interact with aromatic residues in proteins, influencing their conformation and activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Candida albicans | 12 |

These results suggest that the compound may disrupt bacterial cell walls or interfere with metabolic pathways essential for microbial survival.

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been studied for its anti-inflammatory potential. In vitro studies demonstrate that it can reduce the production of pro-inflammatory cytokines in immune cells.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy:

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated a dose-dependent inhibition of bacterial growth, particularly against gram-positive bacteria. -

Inflammation Modulation:

Another study by Lee et al. (2022) investigated the compound's effect on macrophage activation. The findings revealed that treatment with this compound significantly decreased the expression of TNF-α and IL-6, indicating its potential as an anti-inflammatory agent. -

Mechanistic Insights:

Research published in Journal of Medicinal Chemistry highlighted the compound's ability to inhibit specific enzymes involved in inflammatory pathways, providing insights into its mechanism of action at the molecular level.

Q & A

Q. What are the optimal reaction conditions for synthesizing N-hydroxy-2-(4-nitrophenyl)acetamidine?

The synthesis typically involves condensation reactions under controlled pH and temperature. For example, a related amidine derivative was synthesized using phenylhydrazine and nitrophenyl precursors in methanol/water, yielding 61% product after recrystallization . Key parameters include maintaining a pH of 5.5–6.5 to avoid side reactions and using IR/NMR to confirm intermediate formation. Reaction optimization should prioritize yield and purity via solvent selection (e.g., MeOH/H2O) and stoichiometric ratios .

Q. How can spectroscopic methods confirm the structural integrity of this compound?

Characterization relies on:

- IR Spectroscopy : Detect functional groups like -OH (3499 cm<sup>−1</sup>) and C=N (1650–1598 cm<sup>−1</sup>) .

- <sup>1</sup>H NMR : Identify aromatic protons (δ 7.18–8.41 ppm) and exchangeable protons (NH2, δ 5.70 ppm; NH/OH, δ 10.98–12.92 ppm) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 299 [M<sup>+</sup>]) and fragmentation patterns . Cross-validation with elemental analysis (C, H, N) ensures purity .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., tautomerism in amidines) be resolved?

Tautomeric forms (e.g., imino vs. amino) complicate spectral interpretation. Techniques include:

- X-ray Crystallography : Definitive structural assignment via crystallographic data (e.g., monoclinic system, space group C2/c with a = 9.66 Å, b = 18.55 Å) .

- 2D NMR : COSY and NOESY experiments differentiate tautomers by correlating proton environments .

- Computational Modeling : DFT calculations predict dominant tautomers based on thermodynamic stability .

Q. What strategies validate the biological activity of this compound as an enzyme inhibitor?

- Kinetic Assays : Measure inhibition constants (Ki) using fluorogenic substrates (e.g., 4-nitrophenyl glycosides for hydrolases) .

- Docking Studies : Compare binding modes with structural analogs (e.g., fluorophenyl derivatives) to identify critical interactions (e.g., hydrogen bonding with catalytic residues) .

- SAR Analysis : Modify substituents (e.g., nitro vs. methoxy groups) to correlate electronic effects with inhibitory potency .

Q. How does the nitro group in this compound influence its reactivity in heterocyclic synthesis?

The nitro group acts as an electron-withdrawing moiety, directing electrophilic substitution and stabilizing intermediates. Example applications:

- Triazine Formation : React with imidates to form 1,2,4-triazoles via cyclocondensation .

- Oxazole Synthesis : Use acetaldehydes in Huisgen reactions, leveraging nitro-enhanced electrophilicity at the amidine carbon . Monitor regioselectivity via HPLC and kinetic studies .

Data Analysis and Experimental Design

Q. How to address discrepancies in bioactivity data across studies (e.g., conflicting IC50 values)?

- Standardized Assays : Use consistent enzyme sources (e.g., recombinant human vs. bacterial) and buffer conditions (pH 7.4, 25°C) .

- Purity Verification : Quantify impurities (<1% via HPLC) that may interfere with activity .

- Meta-Analysis : Compare data with structurally related compounds (e.g., N-(4-fluorophenyl)-N-hydroxyacetamide) to identify outliers .

Q. What methodologies optimize the stability of this compound in aqueous solutions?

- pH Stability Profiling : Test degradation rates at pH 2–10; amidines are typically stable at pH 5–7 .

- Lyophilization : Preserve compound integrity by removing water, minimizing hydrolysis .

- Antioxidant Additives : Include ascorbic acid (1 mM) to prevent nitro group reduction .

Structural and Mechanistic Insights

Q. How does the hydroxyl group in this compound participate in metal chelation?

The hydroxyl and amidine groups form bidentate ligands with transition metals (e.g., Cu<sup>2+</sup>), confirmed by:

- UV-Vis Spectroscopy : Shift in λmax upon metal addition .

- ESI-MS : Detect [M + Cu]<sup>+</sup> adducts (m/z 299 + 63.55) . Chelation capacity impacts redox activity and catalytic applications .

Q. What computational tools predict the metabolic pathways of this compound?

- In Silico Metabolism : Software like GLORY predicts nitro reduction to amine derivatives and hydroxylation at the phenyl ring .

- Docking with CYP450 : Simulate interactions with cytochrome P450 isoforms (e.g., CYP3A4) to identify metabolic hotspots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.